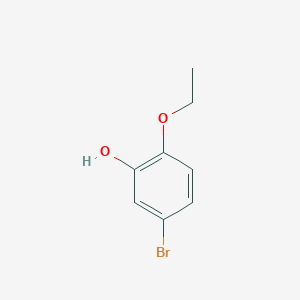

5-Bromo-2-ethoxyphenol

Übersicht

Beschreibung

“5-Bromo-2-ethoxyphenol” is a chemical compound with the molecular formula C7H7BrO2 and a molecular weight of 203.04 . It is synthesized by taking o-methoxyphenol as the raw materials .

Synthesis Analysis

The synthesis of “5-Bromo-2-ethoxyphenol” involves three steps :

Molecular Structure Analysis

The InChI code for “5-Bromo-2-ethoxyphenol” is 1S/C7H7BrO2/c1-10-7-3-2-5 (8)4-6 (7)9/h2-4,9H,1H3 . This code provides a unique identifier for the molecular structure of the compound.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “5-Bromo-2-ethoxyphenol” include acetylation, bromination, and deacetylation . The specific reactions are not detailed in the sources.

Physical And Chemical Properties Analysis

The physical form of “5-Bromo-2-ethoxyphenol” is a crystal or powder that can range in color from white to gray to very pale yellow to yellow . The storage temperature is room temperature .

Wissenschaftliche Forschungsanwendungen

Antiproliferative/Cytotoxic Activity

5-Bromo-2-ethoxyphenol: derivatives have been synthesized and evaluated for their antiproliferative and cytotoxic activities against various human cancer cell lines. These compounds, particularly the 5-bromo derivatives of indole phytoalexins, have shown promising results, with some analogues performing better or comparably to cisplatin while exhibiting lower toxicity .

Cancer Chemoprevention

The compound’s derivatives are also being explored for their cancer chemopreventive properties. High consumption of cruciferous vegetables, which produce similar compounds, has been associated with a decreased risk of human cancer. This suggests that 5-Bromo-2-ethoxyphenol could be a potential candidate for cancer prevention studies .

Antifungal and Antibacterial Effects

Research indicates that 5-Bromo-2-ethoxyphenol and its derivatives possess a broad spectrum of biological activities, including antifungal and moderate antibacterial effects. This makes them valuable for the development of new antimicrobial agents .

Antiprotozoal Activity

The compound has shown antiprotozoal activity, which could be beneficial in treating diseases caused by protozoan parasites. This application is particularly relevant in the search for new treatments for tropical diseases .

Synthesis of Pharmaceutical Intermediates

5-Bromo-2-ethoxyphenol: serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it has been used in the synthesis of depressor aliskiren, highlighting its role in the development of cardiovascular drugs .

Organic Chemistry Research

Due to its unique properties and versatile nature, 5-Bromo-2-ethoxyphenol is used in organic chemistry research. It provides a platform for studying different synthetic routes and chemical reactions, contributing to the advancement of organic synthesis techniques.

Safety And Hazards

Safety information for “5-Bromo-2-ethoxyphenol” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Eigenschaften

IUPAC Name |

5-bromo-2-ethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVFYMIAZFIZLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-ethoxyphenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)

![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)

![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)